molecular formula C11H12N2O B11996059 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole CAS No. 114065-31-5

3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B11996059
CAS No.: 114065-31-5
M. Wt: 188.23 g/mol
InChI Key: LJQVRBYODUPFNI-UHFFFAOYSA-N
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Description

3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole is a chemical compound based on the 1,2,4-oxadiazole heterocyclic scaffold, which is recognized as a privileged structure in medicinal and pesticide chemistry . This five-membered ring, containing one oxygen and two nitrogen atoms, is valued for its metabolic stability and its role as a bioisostere for ester and amide functional groups, which can enhance the stability and pharmacokinetic profiles of lead compounds . The specific substitution pattern of a phenyl ring at the 3-position and an isopropyl group at the 5-position defines this particular derivative, potentially optimizing its physicochemical properties for biological screening. This scaffold demonstrates a broad spectrum of biological activities, making it a compelling template for drug discovery. Research on analogous 3,5-disubstituted-1,2,4-oxadiazoles has revealed potent antibacterial effects against various bacterial strains, including Escherichia coli and Bacillus subtilis , as well as against plant pathogens like Xanthomonas oryzae (Xoo) . Furthermore, the 1,2,4-oxadiazole core is found in compounds with documented anti-inflammatory, anticancer, and central nervous system activities . The mechanism of action is typically target-specific and can involve the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), or interactions with various receptors . The antioxidant potential of similar 3,5-diaryl-1,2,4-oxadiazole derivatives, evidenced by their ability to scavenge free radicals like DPPH and nitric oxide, further expands its research applications into areas of oxidative stress . Research Applications: • Lead compound optimization in medicinal chemistry • Antimicrobial and antibacterial agent development • Investigation of antioxidant and anti-inflammatory agents • Agricultural chemical discovery for crop protection This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114065-31-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-phenyl-5-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H12N2O/c1-8(2)11-12-10(13-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

LJQVRBYODUPFNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Reactivity Profiles and Transformation Pathways of 3 Phenyl 5 Propan 2 Yl 1,2,4 Oxadiazole and 1,2,4 Oxadiazole Analogues

Aromaticity Considerations and Intrinsic Ring Stability of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) nucleus is a five-membered, planar, aromatic heterocyclic system. chemicalbook.com However, within the class of five-membered heterocycles, it is considered to have a low level of aromaticity. osi.lvchim.it This reduced aromatic character, coupled with a weak and easily cleavable O-N bond, is a primary determinant of its chemical reactivity. osi.lvchim.itresearchgate.net These features explain the numerous thermal and photochemical rearrangements the ring undergoes to form more stable heterocyclic systems. osi.lvchim.it

The electronic structure of the ring features nucleophilic character at the N(4) atom and electrophilic properties at the carbon atoms (C3 and C5). chim.itresearchgate.net The N(2) nitrogen is also an electrophilic site, a property enhanced by the polarized O-N bond, making it susceptible to intramolecular nucleophilic attack, which initiates several key rearrangements. Due to the electron-withdrawing nature of the heteroatoms, the 1,2,4-oxadiazole ring is generally resistant to electrophilic substitution reactions like halogenation or nitration. chemicalbook.com While 3,5-disubstituted derivatives exhibit considerable stability, the parent ring is unstable. chemicalbook.com This inherent tendency to rearrange into more stable structures is a defining characteristic of 1,2,4-oxadiazole chemistry. osi.lv

Thermal Rearrangement Reactions

Heating 1,2,4-oxadiazole derivatives can induce profound structural transformations, leading to a variety of other heterocyclic systems. Early studies noted that 3,5-diaryl-1,2,4-oxadiazoles, while relatively stable, decompose at temperatures above 300 °C to yield nitriles and isocyanates. arkat-usa.org More controlled thermal reactions, however, allow for specific and synthetically useful rearrangements.

The Boulton-Katritzky Rearrangement (BKR) is one of the most studied and synthetically valuable thermal transformations of 1,2,4-oxadiazoles. osi.lvchim.it This reaction is a type of mononuclear heterocyclic rearrangement that involves a nucleophilic attack from a side-chain atom onto the N(2) position of the oxadiazole ring, leading to the cleavage of the weak O-N bond and subsequent recyclization. chim.itbeilstein-journals.org The process is typically promoted by acids or bases. beilstein-journals.org

The general mechanism involves a three-atom side-chain at the C3 position of the oxadiazole, containing a nucleophilic atom (Z). chim.it This nucleophile attacks the electrophilic N(2) atom, with the oxygen acting as a leaving group, resulting in the formation of a new, more stable ring system. chim.it

BKR has been widely applied in the synthesis of diverse heterocycles.

1,2,3-Triazoles: The BKR of hydrazones derived from 1,2,4-oxadiazoles is a well-established method for preparing 1,2,3-triazoles containing an amide fragment. beilstein-journals.org

Isoxazolines: The rearrangement can be used to synthesize non-aromatic heterocycles. For instance, 1,2,4-oxadiazoles with a saturated CCO side chain at C3 can be converted into 3-amino-isoxazoline derivatives in good yields. chim.itunipa.it

Imidazoles: N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones undergo BKR under basic conditions to generate trifluoromethylated 2-amino imidazoles. chim.it

Spiropyrazolinium Compounds: In the presence of acids or bases, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been observed to rearrange into spiropyrazolinium salts. mdpi.com

Table 1: Applications of the Boulton-Katritzky Rearrangement (BKR)

Starting 1,2,4-Oxadiazole DerivativeKey Side-ChainConditionsProduct HeterocycleReference
Hydrazones of 1,2,4-oxadiazolesHydrazoneAcidic or basic1,2,3-Triazole beilstein-journals.org
3-(Saturated side-chain)-1,2,4-oxadiazoleCCOBase-inducedIsoxazoline chim.itunipa.it
N-(1,2,4-oxadiazol-3-yl)-β-enamino ketoneNCC or CNCBasicImidazole chim.it
5-Aryl-3-(2-aminoethyl)-1,2,4-oxadiazoleAminoethylAcidic or basicSpiropyrazolinium salt mdpi.com

While Ring Contraction-Ring Expansion (RCRE) is a recognized pathway for the transformation of 1,2,4-oxadiazoles, research indicates it is predominantly a photochemical process. chim.itrsc.orgnih.gov In the context of thermal reactions, high-temperature flash vacuum pyrolysis (FVP) of compounds like 3,5-diphenyl-1,2,4-oxadiazole (B189376) at 700-800 °C leads to fragmentation into smaller molecules like phenyl isocyanate, rather than a distinct RCRE rearrangement. arkat-usa.org The RCRE mechanism typically involves the initial cleavage of the oxadiazole ring followed by recyclization into a new heterocyclic system, a process more commonly initiated by UV irradiation. rsc.orgnih.gov For example, the photoisomerization of 3-amino-5-aryl-1,2,4-oxadiazoles to 1,3,4-oxadiazoles is proposed to occur via an RCRE route. rsc.org

Photochemical Transformation Pathways

The photochemistry of 1,2,4-oxadiazoles is rich and complex, offering pathways to various isomers and products not accessible through thermal methods. osi.lvnih.gov Irradiation, typically at 254 nm, can induce ring-opening, isomerization, and rearrangement, with the specific outcome depending on the substituents and the solvent used. rsc.org Theoretical studies suggest that these photorearrangements often proceed via conical intersections, providing very fast, barrierless pathways from the excited state to the product. nih.govresearchgate.net

Upon photoexcitation, the 1,2,4-oxadiazole ring can undergo cleavage. This process can lead directly to the formation of open-chain products, especially when the reaction is carried out in a nucleophilic solvent like methanol. rsc.org For instance, the irradiation of 3,5-diphenyl-1,2,4-oxadiazole results mainly in open-chain products derived from the reaction of a photolytic intermediate with the solvent. rsc.org

The nature of the reactive intermediate formed after photo-excitation has been a subject of investigation. It is proposed that the excited state can evolve into several ground-state intermediates, including zwitterionic, diradical, or nitrene-like species. nih.gov The subsequent thermal reactions of these transient intermediates dictate the final product distribution. nih.gov

Photoisomerization is a common transformation for 1,2,4-oxadiazoles, leading to the formation of other, often more stable, heterocyclic rings. chim.it These rearrangements can occur through several distinct mechanistic pathways.

Ring Contraction-Ring Expansion (RCRE): As mentioned, this is a significant photochemical pathway. The irradiation of 3-amino-1,2,4-oxadiazoles can yield 1,3,4-oxadiazoles through an RCRE mechanism. chim.itrsc.org

Internal-Cyclization Isomerization (ICI): This competing pathway can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.itnih.gov

Isomerization to 1,2,4-Triazoles: The photochemical conversion of specific 1,2,4-oxadiazole derivatives into 1,2,4-triazoles has been described. researchgate.netrsc.org One such reaction involves the base-induced rearrangement of N-(5-R-1,2,4-oxadiazol-3-yl)-N′-phenylureas into 4-acylamino-1-phenyl-1,2,4-triazolin-5-ones. rsc.org Another study detailed the photoisomerization of hydrazones of 1,2,4-oxadiazole derivatives to 1,2,5-triazoles, proceeding through a hydrogen atom transfer in the excited state. researchgate.net More complex photochemical syntheses can produce 1,2,4-triazoles from azodicarboxylates, diazoalkanes, and organic nitriles via triplet intermediates and azomethine ylides. rsc.org

Table 2: Summary of Photochemical Transformations

Transformation TypeStarting Material ExampleProduct(s)Proposed Mechanism/IntermediateReference
Ring Opening3,5-Diphenyl-1,2,4-oxadiazoleOpen-chain productsZwitterion, diradical, or nitrene rsc.org
Photoisomerization3-Amino-5-aryl-1,2,4-oxadiazole1,3,4-Oxadiazole (B1194373)Ring Contraction-Ring Expansion (RCRE) chim.itrsc.org
PhotoisomerizationN-(1,2,4-oxadiazol-3-yl)-N′-phenylurea1,2,4-Triazolin-5-oneBase-induced rearrangement rsc.org
PhotoisomerizationHydrazones of 1,2,4-oxadiazoles1,2,5-TriazoleHydrogen atom transfer researchgate.net

Electron-Transfer Induced Photo-Oxidation Studies

The photochemical behavior of 1,2,4-oxadiazoles, particularly their susceptibility to oxidation via electron-transfer mechanisms, is a subject of detailed investigation. Studies on related 4,5-dihydro-1,2,4-oxadiazoles (DHOZs) provide significant insight into these processes. The photo-oxidation is understood to proceed through a tunneling electron transfer from the excited state of the DHOZ to a solvent molecule. bohrium.com This event generates a radical cation complex intermediate, which then undergoes proton transfer to form a radical pair intermediate. The final oxidized product is formed in a single subsequent step involving the transfer of a second electron and proton. bohrium.com

Computational and experimental results indicate that the rate of this photoreaction is heavily influenced by the electronic nature of the substituents on the heterocyclic ring. Specifically, the substituent at the C(5) position has a more pronounced effect on the reaction rate than the substituent at the C(3) position. bohrium.com For 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole, the electron-donating nature of the propan-2-yl group at C(5) would be a key factor in its photo-oxidation profile. Furthermore, the electron-accepting capability of the solvent plays a crucial role, facilitating the photo-induced electron-transfer process. bohrium.com

Photochemical rearrangements can also compete with oxidation. Depending on the substituents and conditions, irradiation of 1,2,4-oxadiazoles can lead to various isomeric products through distinct pathways, including ring contraction-ring expansion (RCRE) and internal-cyclization isomerization (ICI). chim.itnih.gov For instance, the irradiation of 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles has been shown to yield different oxazoline (B21484) products depending on the solvent used, such as THF or DCM. chim.it DFT calculations and UV-vis spectroscopy have been employed to study these competitive photoinduced rearrangements, confirming the involvement of a neutral singlet excited state in the photoexcitation process. nih.govacs.org

Nucleophilic and Electrophilic Reactivity of the 1,2,4-Oxadiazole Core

Addition of Nucleophiles, Ring Opening, and Ring Closure (ANRORC) Rearrangements

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement is a characteristic reaction pathway for 1,2,4-oxadiazoles, particularly those bearing electron-withdrawing groups at the C(5) position. chim.it This sequence transforms the initial oxadiazole into a new heterocyclic system.

The mechanism involves three key steps:

Addition of Nucleophile: A bidentate nucleophile, such as hydrazine (B178648) or hydroxylamine (B1172632), attacks the most electrophilic carbon of the ring, typically C(5). chim.it

Ring Opening: This addition leads to the cleavage of one of the ring bonds, usually the N(2)-C(3) or O(1)-C(5) bond, to form a ring-opened intermediate. chim.it

Ring Closure: The intermediate then undergoes an intramolecular cyclization by attacking another electrophilic site within the former ring structure, leading to the formation of a new, often more stable, five-membered heterocycle. chim.it

When hydrazine is used as the nucleophile, the 1,2,4-oxadiazole can be converted into a 1,2,4-triazole. chim.itnih.gov Research has demonstrated the general applicability of this ANRORC reactivity even for oxadiazoles (B1248032) that lack a C(5)-linked electron-withdrawing group. nih.govresearchgate.net Theoretical studies on the reaction between polyfluoroaryl-1,2,4-oxadiazoles and methylhydrazine indicate that the most favorable pathway involves an initial attack on the aryl moiety, followed by cyclization, which is the rate-determining step. rsc.org

Table 1: Examples of ANRORC Rearrangements in 1,2,4-Oxadiazole Analogues
ReactantNucleophileKey ConditionsProductReference
5-(Perfluoroheptyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole- (Isomerization)Not specified3-(Perfluoroheptyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole researchgate.net
Various 1,2,4-oxadiazolesHydrazineDMF3-Amino-1,2,4-triazoles nih.gov
Polyfluoroaryl-1,2,4-oxadiazolesHydrazine or MethylhydrazineNot specifiedIndazole compounds chim.it
3-Chloro-1,2,4-oxadiazole derivativesAllylamine (B125299)Not specifiedTetrahydro-isoxazolo-[3,4-d]-pyrimidine chim.it

Migration-Nucleophilic Attack-Cyclization (MNAC) Reactions

The Migration-Nucleophilic Attack-Cyclization (MNAC) pathway represents another significant thermal rearrangement for 1,2,4-oxadiazole derivatives. This reaction is prominently observed in the base-mediated transformation of 3-acylamino-1,2,4-oxadiazoles into their 2-acylamino-1,3,4-oxadiazole isomers. chim.it

The proposed mechanism involves:

Migration: An initial migration of a group.

Nucleophilic Attack: An intramolecular nucleophilic attack.

Cyclization: A subsequent cyclization to form the rearranged product.

This rearrangement underscores the versatile reactivity of the 1,2,4-oxadiazole scaffold, allowing for its conversion into the isomeric and often more stable 1,3,4-oxadiazole system. researchgate.netchim.it MNAC has also been identified as a potential competitive pathway in the photoinduced rearrangements of certain 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles, alongside the RCRE and ICI routes. nih.gov

Substitution Reactions at C(3) and C(5) Positions of the Oxadiazole Ring

Direct substitution at the carbon atoms of the 1,2,4-oxadiazole ring is a key method for its functionalization. Due to the higher electrophilicity of the C(5) position compared to C(3), nucleophilic substitution reactions preferentially occur at C(5). chim.it

Substitution at C(5): The presence of a good leaving group or an activating electron-withdrawing group at the C(5) position facilitates nucleophilic aromatic substitution (SNAr). For example, the 5-trichloromethyl group has been successfully displaced by various nucleophiles. chim.it In the synthesis of a GPR119 receptor agonist, a C(5)-trichloromethyl group was substituted by piperidin-4-yl-methanol. chim.it

Substitution at C(3): Nucleophilic substitution at the C(3) position is less common and generally requires the presence of a potent leaving group, such as a halogen. The reaction of 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) with methylhydrazine is a reported example of an SNAr at the C(3) position. chim.it Similarly, reactions of 5-aryl-3-chloro-1,2,4-oxadiazoles with nucleophiles like allylamine or allyl alcohols proceed via substitution at C(3). chim.it

In the context of this compound, direct substitution would be challenging without prior functionalization to introduce a suitable leaving group at either the C(3) or C(5) position. The phenyl group at C(3) and the propan-2-yl group at C(5) are not typical leaving groups for SNAr reactions.

Table 2: Examples of Nucleophilic Substitution on the 1,2,4-Oxadiazole Ring
SubstratePosition of SubstitutionNucleophileProduct TypeReference
3-Chloro-5-phenyl-1,2,4-oxadiazoleC(3)Methylhydrazine3-Methylhydrazinyl-5-phenyl-1,2,4-oxadiazole chim.it
5-Aryl-3-chloro-1,2,4-oxadiazolesC(3)Allylamine3-N-allylamino-1,2,4-oxadiazoles chim.it
5-Aryl-3-chloro-1,2,4-oxadiazolesC(3)Allyl alcohols3-O-allylether-1,2,4-oxadiazoles chim.it
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylateC(5)Various nucleophilesC(5)-substituted products chim.it
1,2,4-Oxadiazole with C(5)-trichloromethyl groupC(5)Piperidin-4-yl-methanolGPR119 receptor agonist precursor chim.it

Academic and Research Applications of 3 Phenyl 5 Propan 2 Yl 1,2,4 Oxadiazole in Specialized Chemical Fields

Applications in Medicinal Chemistry Research

The 1,2,4-oxadiazole (B8745197) ring is a cornerstone in drug discovery and development, valued for its chemical stability and its capacity to engage in various non-covalent interactions with biological targets. nih.govnih.gov Its application in medicinal chemistry is not limited to a single therapeutic area but spans a wide range of research fields, demonstrating its significance as a pharmacophoric group. researchgate.net

Role as Bioisosteric Replacements for Amide and Ester Functionalities in Drug Design

A primary application of the 1,2,4-oxadiazole moiety, the central feature of 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole, is its role as a bioisostere for amide and ester groups. nih.govmdpi.com Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design to overcome issues related to metabolic instability, such as hydrolysis by esterases and proteases. nih.govresearchgate.net

The 1,2,4-oxadiazole ring is a hydrolytically stable surrogate that can mimic the key electronic and steric properties of amides and esters. nih.govresearchgate.net It can replicate the planar geometry and dipole moment of an amide bond, which is crucial for maintaining binding interactions with target proteins. nih.gov This replacement can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and bioavailability. nih.govnih.gov For instance, researchers have successfully used this strategy to modify existing drug candidates, improving their drug-like properties without sacrificing potency. nih.govrsc.org The ring's hydrogen bonding capabilities, although different from a classic amide, contribute to its effectiveness as a bioisostere. nih.govrsc.org

Table 1: Comparison of Functional Group Properties
PropertyEster Group (-COO-)Amide Group (-CONH-)1,2,4-Oxadiazole Ring
Metabolic StabilitySusceptible to hydrolysis by esterasesGenerally more stable than esters, but can be cleaved by proteasesResistant to hydrolytic cleavage. nih.gov
GeometryPlanarPlanarPlanar aromatic system. nih.gov
Hydrogen BondingAcceptorAcceptor and DonorHydrogen bond acceptor. nih.govrsc.org
ApplicationCommon in prodrugsUbiquitous in peptides and small molecule drugsUsed to improve stability and other ADMET properties. mdpi.comresearchgate.net

Design of Novel Heterocyclic Scaffolds for Investigating Biological Activities

The 1,2,4-oxadiazole core is a highly valued scaffold for constructing libraries of new chemical entities to explore a vast range of biological activities. nih.govnih.govnih.gov Its synthetic accessibility, typically through the cyclization of amidoximes with carboxylic acid derivatives, allows for the introduction of diverse substituents at the C3 and C5 positions. nih.govmdpi.com In this compound, these positions are occupied by a phenyl group and an isopropyl group, respectively.

This structural versatility enables medicinal chemists to systematically modify the molecule to optimize interactions with specific biological targets and fine-tune its pharmacological profile. nih.gov The rigid, planar nature of the oxadiazole ring serves as a stable anchor, orienting the appended functional groups in a defined spatial arrangement for optimal binding. scielo.brmdpi.com This scaffold has been instrumental in the discovery of lead compounds for numerous therapeutic targets, including enzymes, receptors, and ion channels, across areas like cancer, infectious diseases, and inflammation. nih.govresearchgate.netfrontiersin.org

Contributions to Materials Science and Advanced Functional Materials

Beyond its biological applications, the this compound structure possesses characteristics that make it of interest in the field of materials science.

Integration into Liquid Crystalline Systems

The 3,5-disubstituted-1,2,4-oxadiazole core is a known mesogenic unit, meaning it can form the basis of liquid crystalline materials. nih.gov The rigid and polar nature of the 1,2,4-oxadiazole ring contributes to the formation of ordered, yet fluid, phases that are characteristic of liquid crystals. nih.govresearchgate.net The presence of three heteroatoms in the ring leads to a significant dipole moment and polarizability, which are crucial for achieving desirable optical anisotropy and birefringence. nih.gov

Use in Luminescent and Optoelectronic Materials

Oxadiazole derivatives, particularly those with aromatic substituents, are well-known for their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). researchgate.netrsc.org The 1,3,4-oxadiazole (B1194373) ring, a constitutional isomer of the 1,2,4-oxadiazole, is particularly noted for its electron-transporting properties and high photoluminescence quantum yields. researchgate.netrsc.org These properties are attributed to the electron-deficient nature of the oxadiazole ring. researchgate.net

Application in Polymeric Systems

The incorporation of 1,2,4-oxadiazole rings into polymer backbones or as pendant groups can impart desirable properties such as high thermal stability, specific optical behavior, and enhanced mechanical strength. lifechemicals.com Polymers containing the 1,2,4-oxadiazole moiety have been investigated for applications including heat-resistant materials, liquid crystals, and organic light-emitting diodes (OLEDs). nih.govlifechemicals.com

The synthesis of polymers containing 1,2,4-oxadiazole units can be achieved through various methods, such as the polycondensation of bis-amidoximes with diacid chlorides or the 1,3-dipolar cycloaddition of dinitrile oxides with dinitriles. While early examples of such polymers were often infusible and soluble only in strong acids like sulfuric acid, subsequent research has focused on improving their processability by introducing flexible side groups. For instance, the introduction of methyl groups into the aromatic spacers of 1,2,4-oxadiazole polymers was found to enhance solubility.

In the context of this compound, the phenyl and isopropyl substituents could influence the properties of a polymer in several ways. The phenyl group can contribute to thermal stability and introduce charge-transporting capabilities, which is beneficial for electronic applications. The isopropyl group, being a bulky alkyl group, could disrupt polymer chain packing, potentially increasing solubility and lowering the melting point, making the polymer more processable.

Recent advancements have also explored the use of 1,2,4-oxadiazoles as degradable linkers in π-conjugated polymers. These polymers can be synthesized via direct heteroarylation polymerization (DHAP) and exhibit stability under acidic and basic conditions, as well as thermal stability. rsc.org The degradation can be triggered by reduction followed by acid hydrolysis, offering a pathway to controlled material breakdown. rsc.org

The following table summarizes examples of polymers containing oxadiazole moieties and their properties, illustrating the potential roles that a compound like this compound could play.

Polymer SystemMonomersPolymerization MethodKey PropertiesPotential Application
Poly(fluorene-co-BOB) 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole (BOB)Suzuki PolycondensationDeep-blue emission, high photoluminescence quantum efficiency (1.00) Organic Light-Emitting Diodes (OLEDs)
Poly(fluorene-co-TOT) 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and 3,5-bis(5-bromothiophen-2-yl)-1,2,4-oxadiazole (TOT)Suzuki PolycondensationBlue emission, band gap of 2.72 eV Organic Light-Emitting Diodes (OLEDs)
Degradable π-conjugated polymer Thiophene-based monomers with a 1,2,4-oxadiazole linkerDirect Heteroarylation Polymerization (DHAP)Photoluminescent, degradable under specific conditions rsc.orgTransient electronics, controlled release systems
Heat-resistant polymers Bis-amidoximes and diacid chloridesPolycondensationHigh thermal stability, infusible High-performance materials, aerospace applications

Role in Ionic Liquids Development

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as designer solvents and electrolytes due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. alfa-chemistry.comrsc.org The properties of an ionic liquid can be tailored by modifying the structure of its cation and anion. mdpi.com

The 1,2,4-oxadiazole moiety has been incorporated into the cationic scaffold of ionic liquids, often in the context of developing ionic liquid crystals (ILCs). mdpi.com These materials exhibit both the properties of liquid crystals and ionic liquids. For instance, a series of fluorinated heterocyclic salts based on a 1,2,4-oxadiazolylpyridinium cation has been synthesized. mdpi.com These compounds' thermotropic properties were found to be dependent on the position of the pyridinium (B92312) ring on the oxadiazole core (C3 or C5), the length of the alkyl chain attached to the pyridinium nitrogen, and the nature of the counterion. mdpi.com

Specifically, salts containing a bis(trifluoromethane)sulfonimide anion exhibited enantiotropic smectic liquid crystalline phases. mdpi.com While many of the precursor salts with iodide or bromide anions did not show liquid crystalline behavior, they were classified as low-melting organic salts, which are essentially ionic liquids. mdpi.com

For a compound like this compound to be used in the development of ionic liquids, it would likely need to be functionalized to introduce a cationic center. For example, the phenyl ring could be substituted with a group that can be quaternized, such as a pyridine (B92270) or an imidazole. The resulting cation, paired with a suitable anion, would form an ionic liquid. The phenyl and isopropyl groups would influence the steric and electronic properties of the cation, thereby affecting the physical properties of the ionic liquid, such as its melting point, viscosity, and solubility.

Research on pyridinium and imidazolium (B1220033) ionic liquids containing a 1,3,4-oxadiazole core has shown that parameters like the choice of counterion and the nature of the heterocyclic core affect both thermal and photophysical properties. rsc.org This suggests that a systematic variation of the components of a 1,2,4-oxadiazole-based ionic liquid would allow for the fine-tuning of its properties for specific applications.

The following table presents examples of oxadiazole-based ionic liquids and their characteristics.

Cationic ScaffoldAnionKey PropertiesPotential Application
1,2,4-Oxadiazolyl-N-alkylpyridinium Bis(trifluoromethane)sulfonimideEnantiotropic smectic liquid crystalline phase mdpi.comIonic Liquid Crystals, Optoelectronics mdpi.com
1,2,4-Oxadiazolyl-N-methylpyridinium Iodide, TrifluoromethanesulfonateLow-melting organic salts (Ionic Liquids) researchgate.netSpecialized Solvents, Electrolytes researchgate.net
Bi-cationic Pyridinium 1,2,4-Oxadiazole Bromide, IodideGemini quaternary ammonium (B1175870) compounds, some with antibacterial activity nih.govAntimicrobial materials, functional ionic liquids nih.gov
Protic Ionic Liquids from Bis(4-pyridyl)oxadiazoles VariousProtic nature, potential for specific catalytic applications researchgate.netGreen chemistry, catalysis researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole, and how can purity be maximized?

  • Methodology :

  • Cyclocondensation : React substituted amidoximes with acyl chlorides under reflux in anhydrous solvents (e.g., acetonitrile or THF) to form the oxadiazole ring. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for high yields (>80%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (15–30 minutes vs. 12–24 hours) while maintaining yields. Use catalytic bases like triethylamine to enhance efficiency .
  • Purity Optimization : Recrystallization from ethanol or methanol improves crystallinity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (CDCl3_3 or DMSO-d6_6) confirm regiochemistry of substituents. For example, oxadiazole protons resonate at δ 8.5–9.0 ppm in 1^1H NMR, while carbons appear at 160–170 ppm in 13^13C NMR .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 231.1002 for C11_{11}H11_{11}N2_2O) .
  • FT-IR : Peaks at 1600–1650 cm1^{-1} (C=N stretching) and 1200–1250 cm1^{-1} (C-O-C) confirm oxadiazole ring integrity .

Q. How to evaluate its antimicrobial activity against resistant bacterial strains?

  • Protocol :

  • Microdilution Assay : Test against Mycobacterium tuberculosis or Staphylococcus aureus (ATCC strains) in 96-well plates. Minimum inhibitory concentrations (MICs) are determined using resazurin-based viability assays (2–20 mg/L range) .
  • Time-Kill Kinetics : Monitor bacterial growth inhibition over 24–48 hours via OD600_{600} measurements. Synergy with standard antibiotics (e.g., rifampicin) can be assessed using checkerboard assays .

Advanced Research Questions

Q. How do substituent variations at the 3- and 5-positions of the oxadiazole core impact biological activity?

  • SAR Insights :

Substituent (Position)Observed ActivityMechanism
Phenyl (3) + Isopropyl (5) Moderate anticancer activityInduces G1 cell cycle arrest in T47D breast cancer cells
Bromophenyl (3) + Chloromethyl (5) Enhanced anticancer potencyApoptosis via caspase-3 activation; IC50_{50} = 148.5 µM against M. tuberculosis MetRS
Trifluoromethyl (3) Improved enzyme inhibitionBinds selectively to TIP47 protein (IGF II receptor)
  • Design Strategy : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the 3-position to enhance electrophilicity and target binding .

Q. What computational methods predict the binding affinity of this compound to therapeutic targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with M. tuberculosis MetRS or human GSK-3β. Prioritize compounds with ΔG < -8 kcal/mol .
  • QSAR Models : Apply CoMFA (Comparative Molecular Field Analysis) or HQSAR (Hologram QSAR) to correlate substituent descriptors (e.g., logP, polarizability) with bioactivity. Validation via leave-one-out cross-validation (q2^2 > 0.6) .

Q. How to resolve contradictions in reported biological data across studies?

  • Case Example : Discrepancies in anticancer activity may arise from assay conditions (e.g., serum concentration, cell line genetic background).
  • Mitigation :

  • Standardized Protocols : Use identical cell lines (e.g., NCI-60 panel) and ATP-based luminescence assays for consistency .
  • Metabolic Stability Testing : Pre-screen compounds in human liver microsomes to rule out false negatives due to rapid degradation .

Q. What in vitro models are suitable for assessing anticancer activity?

  • Models :

  • Caspase Activation Assays : Treat T47D or HepG2 cells with 10–100 µM compound. Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • 3D Tumor Spheroids : Evaluate penetration efficacy in MX-1 breast cancer spheroids using confocal microscopy. Compare IC50_{50} values to 2D monolayers .

Q. How to optimize pharmacokinetic properties through structural modifications?

  • ADME Strategies :

  • LogP Reduction : Replace hydrophobic groups (e.g., isopropyl) with polar moieties (e.g., pyridyl) to improve aqueous solubility. Target logP < 3 .
  • Metabolic Shielding : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

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